molecular formula C18H15BrN4O2 B10923229 N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923229
M. Wt: 399.2 g/mol
InChI Key: VJGRSTTVIFPIOY-UHFFFAOYSA-N
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Description

N~4~-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a bromopyridyl group and a dicyclopropylisoxazolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the bromopyridyl precursor. One common method involves the bromination of 2-aminopyridine via diazotization followed by bromination . The dicyclopropylisoxazolo ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~4~-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The bromopyridyl group can form strong interactions with biological molecules, while the dicyclopropylisoxazolo ring can influence the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a bromopyridyl group and a dicyclopropylisoxazolo ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c19-11-5-6-14(20-8-11)22-17(24)12-7-13(9-1-2-9)21-18-15(12)16(23-25-18)10-3-4-10/h5-10H,1-4H2,(H,20,22,24)

InChI Key

VJGRSTTVIFPIOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=NC=C(C=C4)Br)C(=NO3)C5CC5

Origin of Product

United States

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